2-(2-methoxyphenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a methoxyphenoxy group and an imidazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide typically involves the following steps:
Formation of the methoxyphenoxy intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the methoxyphenoxy acetic acid intermediate.
Coupling with imidazole derivative: The methoxyphenoxy acetic acid intermediate is then reacted with 2-(2-methyl-1H-imidazol-1-yl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group and imidazole ring can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxyphenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide
- 2-(2-methoxyphenoxy)-N-(2-(2-ethyl-1H-imidazol-1-yl)ethyl)acetamide
- 2-(2-methoxyphenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)propyl)acetamide
Uniqueness
2-(2-methoxyphenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide is unique due to the specific combination of the methoxyphenoxy group and the imidazole ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(2-methylimidazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-12-16-7-9-18(12)10-8-17-15(19)11-21-14-6-4-3-5-13(14)20-2/h3-7,9H,8,10-11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSKAFJFQRYBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)COC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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